molecular formula C11H9N3 B146484 6-Phenyl-1H-imidazo(1,2-b)pyrazole CAS No. 130598-72-0

6-Phenyl-1H-imidazo(1,2-b)pyrazole

Cat. No. B146484
CAS RN: 130598-72-0
M. Wt: 183.21 g/mol
InChI Key: NLYRPESMFJTOLW-UHFFFAOYSA-N
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Description

“6-Phenyl-1H-imidazo(1,2-b)pyrazole” is a chemical compound that belongs to the class of N-heterocyclic scaffolds, which are key structural units for pharmaceutical, agrochemical, and material science applications . This compound has attracted attention due to its diverse and useful bioactivities .


Synthesis Analysis

The synthesis of “6-Phenyl-1H-imidazo(1,2-b)pyrazole” involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-1H-imidazo(1,2-b)pyrazole” is characterized by the presence of a 1H-imidazo[1,2-b]pyrazole plane, which forms a dihedral angle with the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “6-Phenyl-1H-imidazo(1,2-b)pyrazole” include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Anticancer Agents via PI3Kα Inhibition

The compound has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which have shown significant anticancer activity . These derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines . They work by inducing cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .

Antimicrobial Activity

Imidazole-containing compounds, such as 6-Phenyl-1H-imidazo(1,2-b)pyrazole, have been reported to exhibit diverse bioactivities, including antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-inflammatory Agents

The compound has also shown anti-inflammatory activity . This suggests its potential use in the development of drugs for the treatment of inflammatory diseases .

Improved Solubility in Aqueous Media

The compound has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in a significantly improved solubility in aqueous media .

Antitumor Activity

Imidazole-containing compounds have been reported to exhibit antitumor activity . This suggests their potential use in the development of antitumor drugs .

Anti-helmintic Activity

Imidazole derivatives have shown anti-helmintic activity . This suggests the potential use of 6-Phenyl-1H-imidazo(1,2-b)pyrazole in the development of drugs for the treatment of helminth infections .

Future Directions

The future directions for “6-Phenyl-1H-imidazo(1,2-b)pyrazole” could involve further exploration of its bioactivities and potential applications in pharmaceutical, agrochemical, and material science. There’s also potential for further study on its solubility and other physicochemical properties .

Mechanism of Action

Target of Action

The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Mode of Action

6-Phenyl-1H-imidazo(1,2-b)pyrazole interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .

Pharmacokinetics

It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 6-Phenyl-1H-imidazo(1,2-b)pyrazole’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .

properties

IUPAC Name

6-phenyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYRPESMFJTOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926819
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1H-imidazo(1,2-b)pyrazole

CAS RN

130598-72-0
Record name 1H-Imidazo(1,2-b)pyrazole, 6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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